

Validated Analytical Methods for Friedelin

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Compound Focus: Friedelin

CAS No.: 559-74-0

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The following table summarizes the core parameters of several validated chromatographic methods for the quantification of **friedelin**, as reported in recent scientific literature.

Method	Plant Source	Linear Range	Correlation Coefficient (r^2)	LOD / LOQ	Precision (RSD)	Accuracy (% Recovery)	Key Chromatographic Conditions
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| **HPTLC** [1] [2] | *Putranjiva roxburghii*, *Cannabis sativa* roots | 100–500 ng/spot [1]; 25.99–831.60 µg/mL [2] | 0.9892 [1]; 0.9990 [2] | 32.15 / 97.44 ng/band [1]; 0.006% / 0.021% w/w [2] | < 1% (Inter/Intra-day) [1] | 98.55% [1]; 100.57–102.45% [2] | **Stationary Phase:** TLC Aluminium plate (60 F254) [1]. **Mobile Phase:** Toluene:Chloroform (9:1 v/v) [1] [2]. **Detection:** Derivatization with vanillin-sulphuric acid, scanned at 580 nm [1]. | | **HPLC-PDA** [3] | *Vaccinium vitis-idaea* (Lingonberry) | Not specified for **friedelin** | > 0.9999 (for triterpenoids) | 0.08–0.65 µg/mL (for triterpenoids) | < 2% (for triterpenoids) | 94.70–105.81% (for triterpenoids) | **Stationary Phase:** ACE C18 column (150 × 4.6 mm, 3 µm) [3]. **Mobile Phase:** Acetonitrile:Methanol (10:90, v/v) for neutral triterpenoids like **friedelin** [3]. **Detection:** PDA at low wavelengths (205-210 nm) [3]. | | **GC-MS/MS** [4] | Various plant families | Method not detailed for **friedelin** specifically. | Commonly requires a derivatization step prior to analysis due to low volatility of many triterpenoids [3]. |

Detailed Experimental Protocols

Here are the detailed experimental steps for the most commonly cited methods.

HPTLC Method for Friedelin Quantification [1] [2]

- **Sample Preparation:** Extract powdered plant material (e.g., leaves, bark, roots) using a non-polar solvent like hexane or chloroform in a Soxhlet apparatus or via accelerated solvent extraction (ASE). Concentrate the extract under vacuum and reconstitute in a suitable solvent for spotting [4] [2].
- **Chromatographic Conditions:**
 - **Stationary Phase:** HPTLC plates (e.g., aluminium pre-coated with silica gel 60 F254) [1].
 - **Application:** Apply sample and standard solutions (**friedelin** in the range of 100-500 ng) as bands using an automated applicator.
 - **Mobile Phase:** Develop the plate in a twin-trough chamber saturated with the mobile phase **Toluene:Chloroform (9:1, v/v)** until the solvent front travels an appropriate distance (e.g., 80 mm) [1] [2].
 - **Derivatization & Detection:** After development and drying, spray the plate uniformly with a **vanillin-sulphuric acid reagent**. Heat the plate at 100-105°C for 5-10 minutes until bands appear. Scan the plate at **580 nm** using a TLC scanner [1].

HPLC-PDA Method for Triterpenoids (including Friedelin) [3]

- **Sample Preparation:** Extract lyophilized and powdered plant material (e.g., leaves, fruits) with an appropriate solvent like chloroform or methanol using ultrasound-assisted extraction or ASE. Filter and concentrate the extract before analysis [3].
- **Chromatographic Conditions:**
 - **Column:** ACE C18 (150 × 4.6 mm, 3 µm) [3].
 - **Mobile Phase:** Use an isocratic elution with **Acetonitrile:Methanol (10:90, v/v)** for the detection of neutral triterpenoids like **friedelin**, which lack strong chromophores [3].
 - **Flow Rate:** 1.0 mL/min (typical).
 - **Detection:** Use a Photo Diode Array (PDA) detector at a low wavelength, typically **205-210 nm** [3].
 - **Column Temperature:** Maintain between 20-35°C to optimize resolution [3].

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems during **friedelin** analysis.

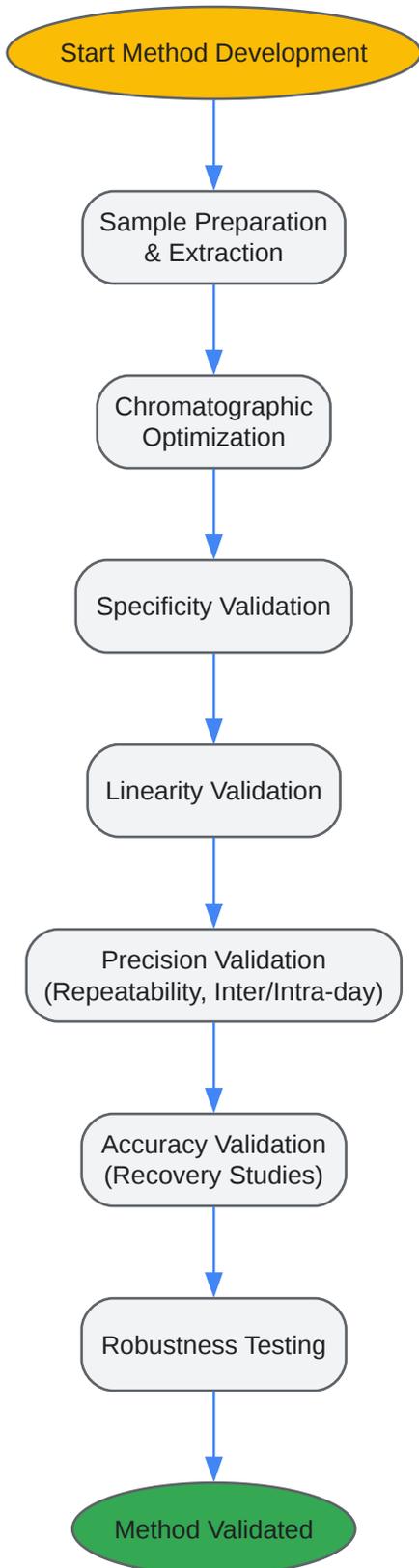
Problem	Possible Causes	Solutions & Troubleshooting Steps
Poor Resolution/Peak Shape	Inappropriate mobile phase, column overuse, or low column temperature.	- Optimize mobile phase composition and use isocratic elution for simplicity and baseline stability [3].
		<ul style="list-style-type: none">• Ensure column temperature is maintained (e.g., 20-35°C) to improve resolution, especially for critical pairs like oleanolic and ursolic acids [3]. Low Friedelin Recovery Inefficient extraction or compound degradation. - Use non-polar solvents like hexane for extraction, as friedelin is highly non-polar [2].• Consider modern techniques like Accelerated Solvent Extraction (ASE), which uses elevated temperature and pressure for higher efficiency and reduced solvent use [5]. High Baseline Noise (HPLC) Detection at low UV wavelengths and solvent impurities. - Use high-purity HPLC-grade solvents [5].• Ensure the mobile phase is degassed. The use of methanol instead of acetonitrile can sometimes provide a more stable baseline at low wavelengths [3]. No / Weak Detection Signal Lack of chromophore (friedelin), unsuitable detection wavelength, or incomplete derivatization (HPTLC). - For HPLC with PDA, confirm detection at 205-210 nm [3].• For HPTLC, ensure the derivatization reagent is freshly prepared and the heating step is uniform and sufficient [1].

Workflow and Troubleshooting Diagrams

The following diagrams, created with Graphviz, illustrate the standard validation workflow and a logical path for troubleshooting.

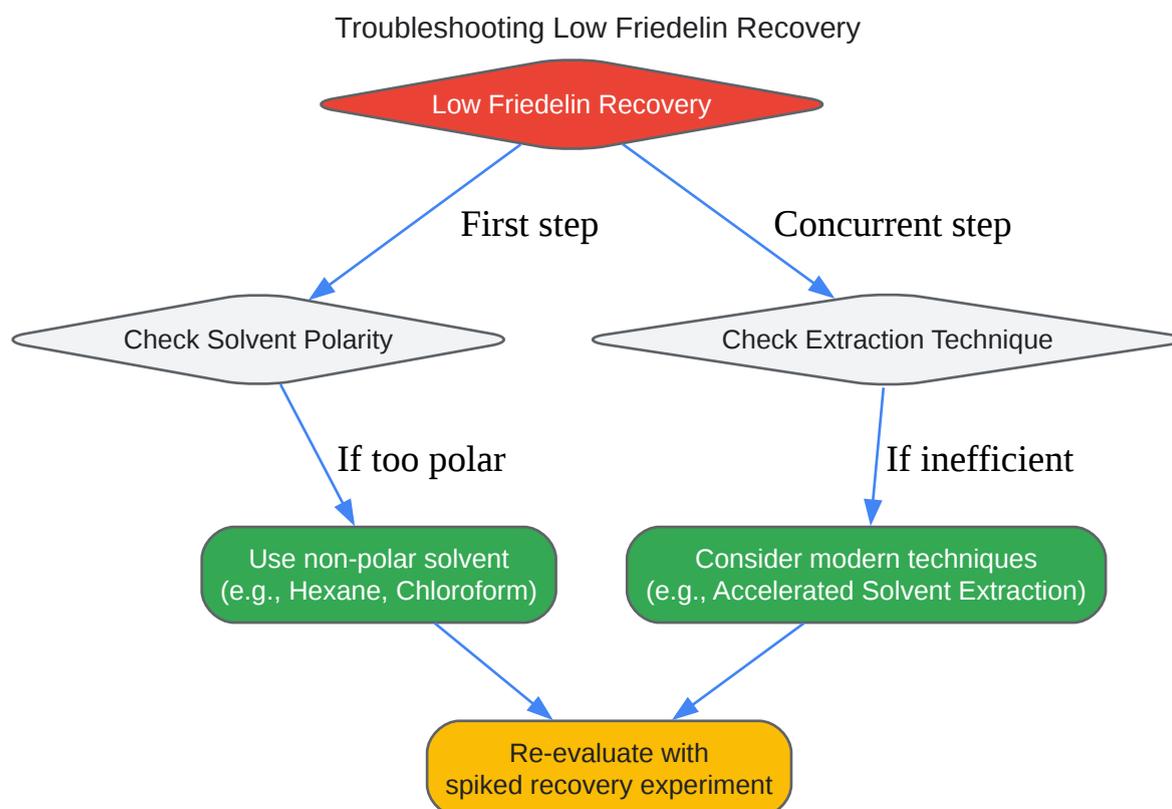
Friedelin Method Validation Workflow

Friedelin Method Validation Workflow



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Troubleshooting Low Recovery



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Key Takeaways for Researchers

- **HPTLC is a cost-effective and reliable choice** for routine quality control of **friedelin** in plant materials and formulations, providing adequate sensitivity and validation parameters [1] [2].
- **HPLC-PDA requires careful method development** for neutral triterpenoids. Using a high percentage of methanol in the mobile phase and low UV detection is crucial for analyzing **friedelin** [3].
- **The core of accurate quantification lies in efficient extraction.** Prioritize non-polar solvents and modern techniques like ASE to ensure complete extraction of this non-polar compound [4] [5] [2].

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